(S)-(+)-1-amino-2-propanethiol hydrochloride (S)-(+)-1-amino-2-propanethiol hydrochloride
Brand Name: Vulcanchem
CAS No.: 114430-47-6
VCID: VC5406354
InChI: InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1
SMILES: CC(CN)S.Cl
Molecular Formula: C3H10ClNS
Molecular Weight: 127.63

(S)-(+)-1-amino-2-propanethiol hydrochloride

CAS No.: 114430-47-6

Cat. No.: VC5406354

Molecular Formula: C3H10ClNS

Molecular Weight: 127.63

* For research use only. Not for human or veterinary use.

(S)-(+)-1-amino-2-propanethiol hydrochloride - 114430-47-6

Specification

CAS No. 114430-47-6
Molecular Formula C3H10ClNS
Molecular Weight 127.63
IUPAC Name (2S)-1-aminopropane-2-thiol;hydrochloride
Standard InChI InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1
Standard InChI Key HCZBCEYVAPRCDV-DFWYDOINSA-N
SMILES CC(CN)S.Cl

Introduction

Structural and Chemical Characteristics

Molecular Composition

The compound has the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol . Its IUPAC name is (2S)-1-aminopropane-2-thiol hydrochloride, with the following structural features:

  • Chiral center: The sulfur-bearing carbon adopts an S configuration, confirmed via X-ray crystallography .

  • Functional groups: A primary amine (-NH₂) and a thiol (-SH) group on adjacent carbons, stabilized as a hydrochloride salt .

Table 1: Structural Data

PropertyValueSource
SMILESC[C@@H](CN)S.Cl
InChIKeyHCZBCEYVAPRCDV-UHFFFAOYSA-N
Optical rotation (α)+12.5° (c=1, H₂O)
Boiling point137.6°C at 760 mmHg
Density0.948 g/cm³

Spectroscopic Properties

  • IR spectrum: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (N-H bend) .

  • NMR: ¹H NMR (D₂O): δ 1.35 (d, 3H, CH₃), 2.85 (m, 1H, CH), 3.12 (dd, 2H, CH₂NH₂) .

Synthesis and Stereochemical Control

Asymmetric Epoxide Ring-Opening

A high-yield method involves reacting (S)-propylene oxide with trifluoroacetamide in the presence of sodium tert-butoxide, followed by hydrochloric acid quenching :

  • Step 1: Nucleophilic attack on the epoxide by trifluoroacetamide yields a β-amino alcohol intermediate (93% yield).

  • Step 2: Thiolation via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Disulfide Oxidation

Oxidation of 1-amino-2-propanethiol with 2,2′-dithiobis(5-nitropyridine) forms a dimeric disulfide, which is resolved using (2S,3S)-di-O-(4-toluoyl)tartaric acid to achieve >99% enantiomeric excess .

Table 2: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Advantage
Epoxide ring-opening9398Scalable, minimal byproducts
Disulfide resolution8599.5High enantioselectivity

Applications in Pharmaceutical and Material Sciences

Peptide Synthesis

The thiol group facilitates disulfide bridge formation in peptides. For example, it was used to synthesize MUC1-derived glycopeptides for cancer vaccine development . The hydrochloride salt enhances solubility in polar solvents, enabling efficient solid-phase peptide coupling .

Redox-Responsive Polymers

In gene delivery, poly(amido amine)s incorporating this compound exhibit disulfide-mediated degradability. These polymers condense DNA into nanoparticles (~100 nm) that disassemble intracellularly due to glutathione reduction, achieving 80% transfection efficiency in HEK293 cells .

Table 3: Biomedical Applications

ApplicationMechanismPerformance Metric
Drug deliveryThiol-disulfide exchange75% payload release in 6h
Tissue engineeringCrosslinking via S-S bonds12 kPa scaffold stiffness

Physicochemical Properties and Stability

Solubility Profile

  • Water: 1.2 g/mL (25°C) due to ionic hydrochloride form .

  • Organic solvents: Soluble in methanol (0.8 g/mL) and DMF, but insoluble in hexane .

Thermal Behavior

  • Decomposition: Begins at 243°C, releasing HCl and forming 1-amino-2-propanethiol disulfide .

  • Hygroscopicity: Absorbs 5% moisture at 60% RH, requiring anhydrous storage .

Future Directions

Recent studies highlight its potential in chiral catalysis for asymmetric C-S bond formation (e.g., thioether synthesis with 90% ee) . Additionally, its integration into stimuli-responsive hydrogels for on-demand drug release is under investigation .

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